N-(Acetylcarbamothioyl)benzamide
Description
N-(Acetylcarbamothioyl)benzamide is a benzamide derivative characterized by a carbamothioyl group substituted with an acetyl moiety. Its structure includes a benzamide core (C₆H₅CONH₂) modified by a thiourea linkage (N-C=S) and an acetyl group (CH₃CO-). This compound belongs to the broader class of benzoylthiourea derivatives, which are studied for their diverse chemical and biological properties, including enzyme inhibition, metal coordination, and pharmacological activity .
Properties
CAS No. |
74346-74-0 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
N-(acetylcarbamothioyl)benzamide |
InChI |
InChI=1S/C10H10N2O2S/c1-7(13)11-10(15)12-9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14,15) |
InChI Key |
USVZDTCAKKVGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Acetylcarbamothioyl)benzamide typically involves the reaction of benzoyl isothiocyanate with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(Acetylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(Acetylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Acetylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses. This inhibition occurs through the prevention of IκB degradation, leading to reduced NF-κB activity and subsequent apoptosis in certain cell types . Additionally, the compound can induce cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectral Comparisons
N-(Acetylcarbamothioyl)benzamide shares core functional groups with other benzoylthiourea derivatives but differs in substituent groups, which influence its reactivity and applications. Key structural analogs include:
Key Observations :
- The acetyl group in this compound introduces electron-withdrawing effects, distinguishing it from analogs with alkyl (e.g., diethyl) or electron-donating (e.g., methoxy) substituents .
- Metal-coordinated derivatives, such as iron(III) complexes, exhibit altered spectral profiles due to ligand-to-metal charge transfer, as seen in UV-Vis studies .
Antioxidant Activity
This compound lacks the phenolic hydroxyl or methoxy groups present in highly active anti-oxidant analogs like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (86.6% inhibition) and N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (87.7% inhibition). Electron-donating groups enhance radical scavenging, whereas the acetyl group may reduce efficacy .
Enzyme Modulation
- Chloro and trifluoromethyl groups in CTB enhance binding to hydrophobic enzyme pockets .
- Antimicrobial/Anticancer Activity : Thiazole- or imidazole-containing analogs, such as N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, exhibit superior activity due to heterocyclic interactions with biological targets (e.g., DNA topoisomerases) .
Corrosion Inhibition
Benzothiazole derivatives like ABTB demonstrate strong corrosion inhibition (e.g., 92% efficiency on mild steel), attributed to adsorption via sulfur and nitrogen atoms. The acetyl group in this compound may reduce surface adsorption compared to NH₂ or NO₂ substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
